1,3-dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-8-7-9-15(12-14)13-25-16-17(22(2)20(27)23(3)18(16)26)21-19(25)24-10-5-4-6-11-24/h7-9,12H,4-6,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRZFZPLUMWRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications at Position 7
- Linagliptin : A DPP-4 inhibitor for diabetes, linagliptin replaces the 3-methylbenzyl group with a but-2-yn-1-yl chain at position 7 and introduces a 4-methylquinazolin-2-ylmethyl group at position 1 (). This substitution enhances selectivity for DPP-4 over ALDH, demonstrating how position 7 modifications dictate target specificity .
- NCT-501 Derivatives : Variants like 34 () retain the 3-methylbenzyl group but modify the piperidine moiety (e.g., cyclopropanecarbonyl substitution), improving ALDH1A1 inhibition (IC₅₀ = 12 nM) through enhanced hydrophobic interactions .
Position 8 Substitutions
- Piperidine vs. Piperazine : Compound 39 () replaces piperidine with a piperazine ring, increasing solubility but reducing ALDH affinity compared to the parent compound. This contrasts with 21 (), where a 4-(3-chlorophenyl)piperazine group enhances CNS penetration .
- Caffeine Analogs : Derivatives like 3j () substitute piperidine with pyridinyloxy groups, abolishing CNS stimulation while retaining analgesic effects. This underscores the role of position 8 in modulating off-target activities .
Physicochemical Properties
- Lipophilicity : The 3-methylbenzyl group in NCT-501 derivatives increases logP (~2.8) compared to linagliptin (logP = 1.5), favoring membrane permeability .
- Solubility : Piperazine-containing analogs (e.g., 39 ) exhibit higher aqueous solubility (>50 µg/mL) due to basic nitrogen atoms, whereas cyclopropanecarbonyl derivatives (34 ) show moderate solubility (~20 µg/mL) .
Key Research Findings
- Substituent Effects : The isohexyl chain at N3 () and cyclopropanecarbonyl groups () optimize enzymatic inhibition, while bulky arylalkyl groups (e.g., phenethyl) reduce bioavailability .
- Therapeutic Potential: NCT-501 derivatives show promise in oncology, whereas linagliptin and caffeine analogs target metabolic and neurological disorders, respectively .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., δ 7.2–7.4 ppm for aromatic protons in the 3-methylbenzyl group) .
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, N-H bending in purine) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 412.4 for [M+H]⁺) and fragmentation patterns .
- HPLC : Ensures purity (>95%) via retention time analysis .
How do structural modifications at the 7- and 8-positions influence the compound’s biological activity?
Q. Advanced
- 7-Position : Substitution with hydrophobic groups (e.g., 3-methylbenzyl) enhances membrane permeability, while polar groups may reduce bioavailability.
- 8-Position : Piperidine derivatives improve target selectivity (e.g., kinase inhibition) compared to bulkier substituents like cyclohexylamino .
Methodology :
Synthesize analogs with varied substituents.
Test in vitro activity (e.g., IC₅₀ values against target enzymes).
Compare pharmacokinetic profiles (e.g., LogP, solubility) .
What in vitro methodologies are recommended for assessing the compound’s enzyme inhibition potential?
Q. Advanced
- Enzyme Kinetics : Use competitive inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to determine Kᵢ values.
- Dose-Response Curves : Generate IC₅₀ data across concentrations (e.g., 0.1–100 µM) .
- Thermal Shift Assays : Monitor target protein stability upon ligand binding to validate direct interactions .
How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Q. Advanced
- Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Molecular Modeling : Compare docking poses (e.g., Autodock Vina) to identify critical binding residues affected by substituent variations.
- Batch Reproducibility : Ensure synthetic consistency via NMR and LC-MS quality control .
What computational approaches predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular Docking : Simulate binding modes to ATP-binding pockets (e.g., using PDB: 1ATP).
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations (e.g., GROMACS).
- QSAR Models : Corrogate substituent effects (e.g., Hammett constants) with activity data .
What are the key considerations for optimizing reaction yields during synthesis?
Q. Basic
- Catalyst Selection : Pd(OAc)₂ for Suzuki-Miyaura couplings at the 7-position.
- Temperature Control : Maintain 60–80°C during nucleophilic substitutions to minimize side products.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates .
What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
Q. Advanced
- Prodrug Design : Introduce ester moieties at the 1-methyl group to enhance solubility.
- Formulation : Use PEGylated liposomes for sustained release in plasma.
- Metabolic Stability : Pre-screen with liver microsomes to identify vulnerable sites for deuteration .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Q. Advanced
- pH Stability : Degrades rapidly in acidic conditions (pH < 3), necessitating enteric coatings for oral administration.
- Thermal Stability : Store at –20°C in anhydrous DMSO to prevent hydrolysis.
- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH) to predict shelf life .
What comparative analyses exist between this compound and its analogs regarding target selectivity?
Q. Advanced
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects.
- SAR Tables : Compare substituent effects (e.g., piperidine vs. morpholine at the 8-position) on IC₅₀ values.
- Crystallography : Resolve co-crystal structures to map binding interactions (e.g., piperidine H-bonding vs. hydrophobic packing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
